molecular formula C8H7F2IO B14034488 5-Ethoxy-1,3-difluoro-2-iodobenzene

5-Ethoxy-1,3-difluoro-2-iodobenzene

Katalognummer: B14034488
Molekulargewicht: 284.04 g/mol
InChI-Schlüssel: CPBVZMCRGFSIQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethoxy-1,3-difluoro-2-iodobenzene is an organic compound with the molecular formula C8H7F2IO. It is a derivative of iodobenzene, where the benzene ring is substituted with ethoxy, difluoro, and iodine groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1,3-difluoro-2-iodobenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-difluoro-2-iodobenzene.

    Reaction Conditions: The reaction conditions may include the use of a base, such as sodium ethoxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the ethoxylation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale ethoxylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxy-1,3-difluoro-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-1,3-difluoro-2-iodobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Ethoxy-1,3-difluoro-2-iodobenzene involves its interaction with molecular targets through its functional groups. The ethoxy, difluoro, and iodine substituents contribute to its reactivity and ability to participate in various chemical reactions. The pathways involved may include nucleophilic attack, electrophilic substitution, and radical formation, depending on the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Difluoro-2-iodobenzene: Similar in structure but lacks the ethoxy group.

    5-Bromo-1,3-difluoro-2-iodobenzene: Contains a bromine atom instead of an ethoxy group.

    1,3-Difluoro-5-iodobenzene: Similar but with different substitution patterns on the benzene ring.

Uniqueness

5-Ethoxy-1,3-difluoro-2-iodobenzene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Eigenschaften

Molekularformel

C8H7F2IO

Molekulargewicht

284.04 g/mol

IUPAC-Name

5-ethoxy-1,3-difluoro-2-iodobenzene

InChI

InChI=1S/C8H7F2IO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3

InChI-Schlüssel

CPBVZMCRGFSIQM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C(=C1)F)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.